molecular formula C10H16BrNO B2610046 (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine CAS No. 201138-28-5

(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine

Cat. No.: B2610046
CAS No.: 201138-28-5
M. Wt: 246.148
InChI Key: AWBFTBBHLBKDMO-WQLSENKSSA-N
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Description

The compound is a derivative of bicyclo[2.2.1]heptane, which is a type of organic compound with a structure that includes a seven-membered ring of carbon atoms .


Synthesis Analysis

One method for synthesizing similar compounds involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . Another method involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction .


Chemical Reactions Analysis

The reactions involved in the synthesis of similar compounds include a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .

Scientific Research Applications

Asymmetric Synthesis Applications

Derivatives of bicyclic amino acid derivatives, including structures similar to (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine, have been synthesized using Aza-Diels-Alder reactions. These derivatives are crucial in asymmetric synthesis, providing a pathway to develop chiral compounds, which are significant in various fields of chemistry and pharmaceuticals (H. Waldmann & M. Braun, 1991).

Metal Complex Synthesis

The compound has potential applications in the synthesis of mixed-metal complexes. For instance, reactions involving similar bromo-substituted compounds with amines and metals in aqueous solutions can lead to the formation of dinuclear and tetranuclear metal complexes, which are valuable in catalysis and material science (Y. Nakamura et al., 2001).

Organometallic Reagent Addition

The compound is also relevant in studies involving the regioselective and diastereoselective addition of organometallic reagents to imines. Such reactions are fundamental in organic synthesis, enabling the construction of complex molecules with high stereocontrol, essential for pharmaceutical synthesis (Giuseppe S. Alvaro et al., 1998).

Synthesis of Functionalized Norbornenes

Functionalized norbornenes, akin to this compound, have been synthesized through silicon-controlled carbocation rearrangement. Such compounds are crucial in developing new materials and in the field of polymer chemistry (I. Fleming & J. Michael, 1981).

Mechanism of Action

The mechanism of action for the synthesis of similar compounds involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .

Future Directions

The synthesis of similar compounds has potential applications in various fields. For example, the products could be further functionalized to build up a library of bridged aza-bicyclic structures . Additionally, the optically active lactone is an intermediate in the synthesis of an important precursor of azadirachtin .

Properties

IUPAC Name

(NZ)-N-[7-(bromomethyl)-1,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO/c1-9-4-3-7(5-8(9)12-13)10(9,2)6-11/h7,13H,3-6H2,1-2H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBFTBBHLBKDMO-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(C)CBr)CC2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1\2CCC(C1(C)CBr)C/C2=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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